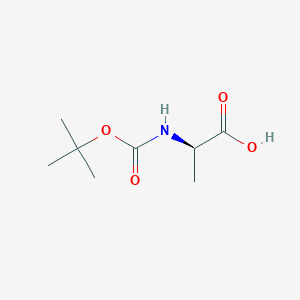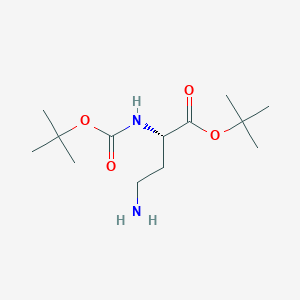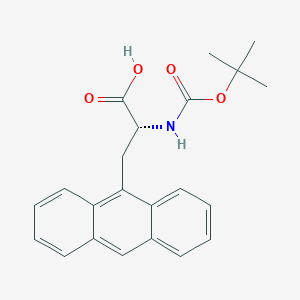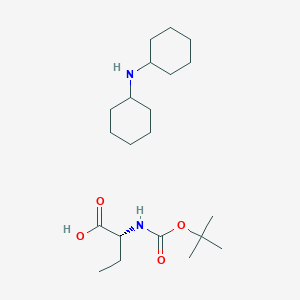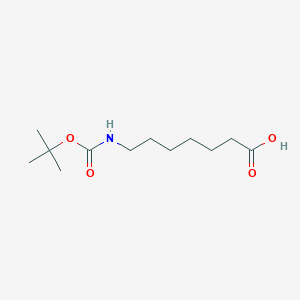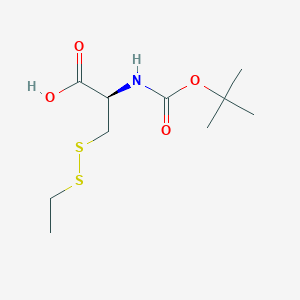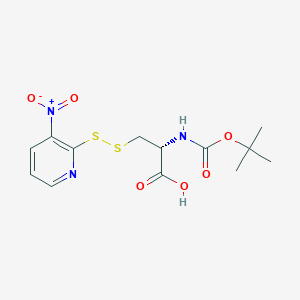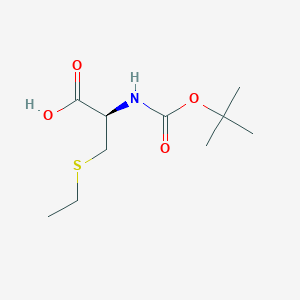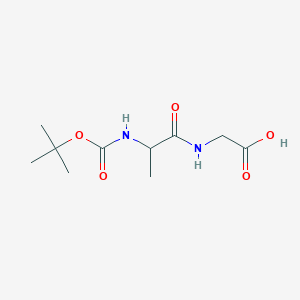
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
Description
-(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (also known as S-2-Boc-Aminopropionic acid or S-2-Boc-APA) is an amino acid derivative commonly used in laboratory experiments. It is a widely used reagent in peptide synthesis, as it is a carboxyl protecting group and a chiral building block. It has been used in numerous scientific research applications, including the synthesis of peptides and proteins, the study of enzyme mechanisms, and the development of new drugs.
Scientific Research Applications
Peptide Synthesis
Summary of the Application
“BOC-ALA-GLY-OH” is used in peptide synthesis . It’s a building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. Peptides have a wide range of applications in biological research and drug development .
Methods of Application
In peptide synthesis, “BOC-ALA-GLY-OH” is used for the esterification reaction to synthesize N-Boc amino acid esters . This compound can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
Results or Outcomes
The results of using “BOC-ALA-GLY-OH” in peptide synthesis include the successful creation of various peptides, including the tripeptide H-Gly-Pro-Glu-OH .
Environmentally Conscious Chemistry
Summary of the Application
“BOC-ALA-GLY-OH” is used in environmentally conscious in-water peptide synthesis . This method is part of green sustainable chemistry, which aims to reduce the use of organic solvents and lower the environmental impact of chemical synthesis .
Methods of Application
In this method, Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents, are used in water, an environmentally friendly solvent . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .
Results or Outcomes
The outcomes of this method include the successful synthesis of peptides in water, reducing the use of organic solvents and contributing to environmentally friendly chemistry .
Allylation of Hydrazones and Isatin
Summary of the Application
“BOC-ALA-GLY-OH” can be used as a promoter for the allylation of hydrazones and isatin . This process is important in organic synthesis, as it allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
Methods of Application
In this application, “BOC-ALA-GLY-OH” is used to promote the reaction between hydrazones and isatin in the presence of an allyl group . The reaction conditions and parameters would depend on the specific requirements of the synthesis .
Results or Outcomes
The outcome of this application is the successful allylation of hydrazones and isatin, which can be used in the synthesis of various organic compounds .
Preparation of N-Propargylalanine
Summary of the Application
“BOC-ALA-GLY-OH” can be used in the preparation of N-propargylalanine , a key precursor to generate N-(3-aryl)propylated alanine residues . This is important in the field of medicinal chemistry, as these residues can be used in the development of new drugs .
Methods of Application
In this application, “BOC-ALA-GLY-OH” is used to synthesize N-propargylalanine through a series of chemical reactions . The specific reaction conditions and parameters would depend on the requirements of the synthesis .
Results or Outcomes
The outcome of this application is the successful synthesis of N-propargylalanine, which can be used as a building block in the development of new drugs .
Resolution of Racemic Mixture
Summary of the Application
“BOC-ALA-GLY-OH” can be used in the resolution of racemic mixtures of 3,3′-bis (benzyloxy)-1,1′-binaphthalene-2,2′-diol . This process is important in organic synthesis, as it allows for the separation of enantiomers, which is a key step in the synthesis of enantiomerically pure compounds .
Methods of Application
In this application, “BOC-ALA-GLY-OH” is used to resolve the racemic mixture through a series of chemical reactions . The specific reaction conditions and parameters would depend on the requirements of the synthesis .
Results or Outcomes
The outcome of this application is the successful resolution of the racemic mixture, which can be used in the synthesis of various enantiomerically pure compounds .
Synthesis of Hybrid Tripeptidomimetics
Summary of the Application
“BOC-ALA-GLY-OH” can be used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities . This is important in the field of medicinal chemistry, as these residues can be used in the development of new drugs .
Methods of Application
In this application, “BOC-ALA-GLY-OH” is used to synthesize hybrid tripeptidomimetics through a series of chemical reactions . The specific reaction conditions and parameters would depend on the requirements of the synthesis .
Results or Outcomes
The outcome of this application is the successful synthesis of hybrid tripeptidomimetics, which can be used as a building block in the development of new drugs .
properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVLQMNSPMKN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid | |
CAS RN |
28782-78-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28782-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









